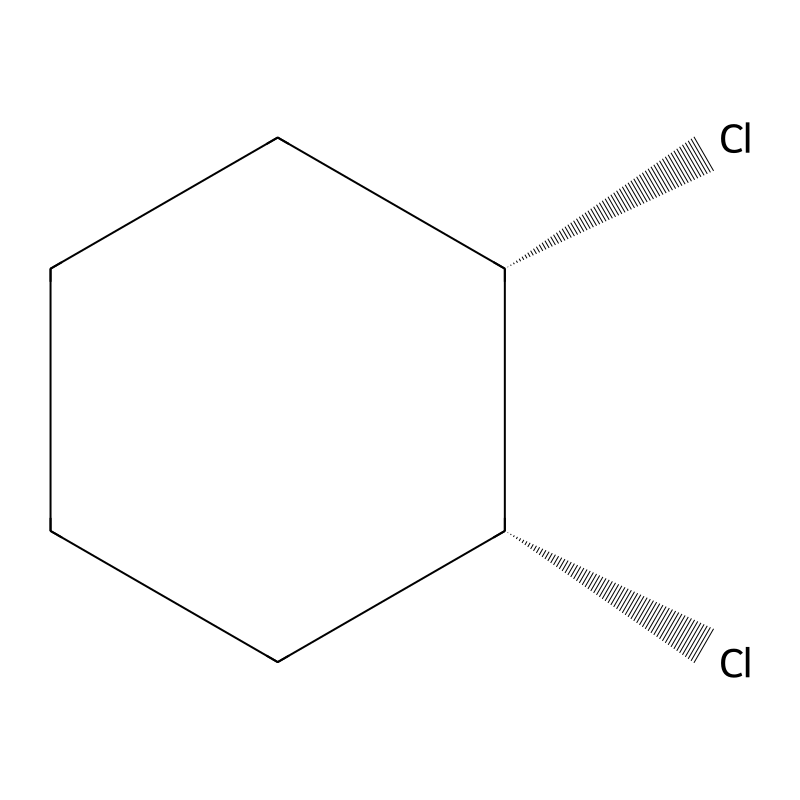

cis-1,2-Dichlorocyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Chemistry:

- Stereochemistry: cis-1,2-Dichlorocyclohexane is a valuable tool in studying stereochemistry due to its well-defined spatial arrangement of the two chlorine atoms. The "cis" prefix indicates that the chlorine atoms are located on the same side of the cyclohexane ring, allowing researchers to explore the impact of spatial orientation on various chemical reactions and properties .

- Conformational Analysis: This molecule serves as a model system for studying the conformational analysis of cyclohexane derivatives. Its rigid structure allows researchers to investigate the different conformations (chair, boat, etc.) and their influence on reactivity and stability .

Materials Science:

- Liquid Crystal Research: cis-1,2-Dichlorocyclohexane is a component in some liquid crystal mixtures. Its specific properties, such as melting point and anisotropic behavior, contribute to the desired liquid crystal characteristics utilized in various display technologies .

Environmental Science:

- Environmental Fate Studies: This compound has been employed in studies investigating the environmental fate of chlorinated cycloalkanes. Researchers use it to understand the degradation pathways, persistence, and potential environmental impact of similar chemicals .

Analytical Chemistry:

- Chromatographic Separation: cis-1,2-Dichlorocyclohexane is sometimes used as a reference standard in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its distinct properties aid in the identification and separation of other organic compounds .

Cis-1,2-Dichlorocyclohexane is a chemical compound with the molecular formula C₆H₁₀Cl₂. It consists of a cyclohexane ring with two chlorine atoms attached to adjacent carbon atoms in a cis configuration, meaning both chlorine atoms are on the same side of the ring. This compound is characterized by its unique stereochemistry, which influences its physical and chemical properties. The presence of chlorine substituents introduces significant steric hindrance and alters the compound's reactivity compared to unsubstituted cyclohexane.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of alcohols or amines.

- Elimination Reactions: Under strong bases, cis-1,2-dichlorocyclohexane can undergo elimination to form alkenes.

- Hydrolysis: It can react with water in the presence of acids or bases to yield corresponding chlorohydrins or alcohols .

Cis-1,2-Dichlorocyclohexane can be synthesized through several methods:

- From Cyclohexene: Reacting cyclohexene with chlorine gas or thionyl chloride can yield cis-1,2-dichlorocyclohexane.

- Hydrochloric Acid Reaction: Trans-cyclohexene chlorohydrin can be treated with hydrochloric acid to produce cis-1,2-dichlorocyclohexane .

- Epoxidation followed by Hydrolysis: Cyclohexene oxide can be converted into this dichloro compound through hydrolysis in the presence of hydrochloric acid .

Cis-1,2-Dichlorocyclohexane finds applications in:

- Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds and pharmaceuticals.

- Chemical Research: Its unique structure makes it a subject of study in stereochemistry and reaction mechanisms.

- Industrial Uses: It may be utilized in the production of specialty chemicals and as a solvent in certain applications .

Studies on cis-1,2-dichlorocyclohexane's interactions primarily focus on its reactivity with nucleophiles and electrophiles. The presence of two chlorine atoms allows for diverse reaction pathways, affecting its behavior in various chemical environments. Understanding these interactions is crucial for predicting its behavior in synthetic applications and assessing potential environmental impacts.

Cis-1,2-Dichlorocyclohexane shares similarities with several related compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Trans-1,2-Dichlorocyclohexane | Chlorines on opposite sides | Different stereochemistry affects reactivity |

| 1,3-Dichlorocyclohexane | Chlorines on non-adjacent carbons | Different steric hindrance and reactivity patterns |

| 1-Chlorocyclohexane | One chlorine atom | Simpler structure leads to different chemical behavior |

| 1,4-Dichlorocyclohexane | Chlorines at 1 and 4 positions | Alters ring strain and reactivity compared to 1,2 isomers |

The uniqueness of cis-1,2-dichlorocyclohexane lies in its specific stereochemical arrangement and the resulting steric interactions that influence its stability and reactivity compared to these similar compounds .